Benzyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Benzyl 6-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs. The presence of the cyano group and the ester functionality in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the condensation of benzylamine with a suitable cyano-substituted aldehyde, followed by cyclization and esterification reactions. One common method involves the use of a Pictet-Spengler reaction, where the benzylamine reacts with a cyano-substituted aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The resulting intermediate is then esterified using benzyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl 6-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 6-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functionality allow the compound to form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tetrahydroisoquinoline core can also interact with various receptors in the central nervous system, potentially leading to neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the cyano and ester groups.
6-Cyano-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl ester functionality.
Benzyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Lacks the cyano group.
Uniqueness
Benzyl 6-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of both the cyano and ester groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
benzyl 6-cyano-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C18H16N2O2/c19-11-15-6-7-17-12-20(9-8-16(17)10-15)18(21)22-13-14-4-2-1-3-5-14/h1-7,10H,8-9,12-13H2 |
InChI Key |
WXTRZKXNDHUICE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)C#N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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